

Spectral Analysis of Malvidin-3-galactoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Malvidin-3-galactoside chloride	
Cat. No.:	B15565288	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of **Malvidin-3-galactoside chloride**, a prominent anthocyanin. The following sections detail the characteristic spectral data obtained through various analytical techniques and provide standardized experimental protocols for reproducibility.

Quantitative Spectral Data Summary

The spectral characteristics of **Malvidin-3-galactoside chloride** are summarized in the tables below, providing a comprehensive quantitative fingerprint for this compound.

UV-Visible (UV-Vis) Spectroscopy

Parameter	Wavelength (λmax)	Solvent/Conditions
Absorption Maxima	~538 nm, ~274 nm, ~206 nm	Acidic mobile phase (pH ≤ 3)

Note: Data is based on the aglycone malvidin and is expected to be very similar for its 3-galactoside conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Methanol-d4 with Trifluoroacetic acid (MeOD-TFA)



¹H NMR (400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.44	d, J = 7.6 Hz	1H
3.89-4.10	m	1H
3.84-3.89	m	1H
3.72-3.74	m	1H
3.61-3.66	m	1H
3.43-3.46	m	1H

¹³C NMR (100 MHz)



Chemical Shift (δ) ppm	Assignment
170.4	Carbonyl C
160.6	Aromatic C
159.8	Aromatic C
159.4	Aromatic C
157.4	Aromatic C
147.4	Aromatic C
145.7	Aromatic C
144.3	Aromatic C
135.7	Aromatic C
119.9	Aromatic C
118.0	Aromatic C
115.2	Aromatic C
113.2	Aromatic C
112.5	Aromatic C
103.5	Anomeric C
95.1	Aromatic C
78.8	Sugar C
78.1	Sugar C
74.8	Sugar C
71.0	Sugar C
62.3	Sugar C

Mass Spectrometry (MS)



Technique	Ion Mode	[M]+ (m/z)	Key Fragments (m/z)
HRESIMS	Positive	465.1039	-
LC-ESI-QTOF-MS/MS	Positive	493.1346	331 (aglycone)

Note: [M]⁺ in HRESIMS refers to the mass of the cation, while in LC-ESI-QTOF-MS/MS it may represent the protonated molecule depending on the source conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)	Vibrational Mode	Functional Group
~3400 (broad)	O-H stretch	Phenolic and sugar hydroxyls
~2920	C-H stretch	Aliphatic and aromatic
~1640	C=C stretch	Aromatic rings
~1580	C=C stretch	Aromatic rings
~1450	C-H bend	Aliphatic
~1340	O-H bend	Phenolic hydroxyls
~1280	C-O stretch	Aryl ether
~1100-1000	C-O stretch	Sugar moiety
~820	C-H out-of-plane bend	Aromatic

Experimental Protocols

Detailed methodologies for the spectral analysis of **Malvidin-3-galactoside chloride** are provided below.

UV-Visible Spectroscopy

 Sample Preparation: Prepare a stock solution of Malvidin-3-galactoside chloride in methanol. Dilute the stock solution with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1) to a final concentration suitable for UV-Vis analysis (typically in the μM range).



- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 800 nm. Use the acidic aqueous solution as a blank.
- Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

- Sample Preparation: Dissolve an accurately weighed sample of Malvidin-3-galactoside chloride in a deuterated solvent, typically Methanol-d4 (MeOD).[1] A small amount of trifluoroacetic acid-d (TFA-d) can be added to stabilize the flavylium cation.[1]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at a constant temperature (e.g., 25 °C). Standard pulse sequences are used.
- Analysis: Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of Malvidin-3-galactoside chloride in a solvent compatible with the mobile phase (e.g., methanol/water with a small percentage of formic acid).
- Chromatography:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL.



- · Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Analyzer: Quadrupole Time-of-Flight (QTOF) or similar high-resolution mass analyzer.
 - Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Acquire tandem mass spectra (MS/MS) by fragmenting the parent ion to aid in structural elucidation.
- Analysis: Process the data to identify the molecular ion and characteristic fragment ions.

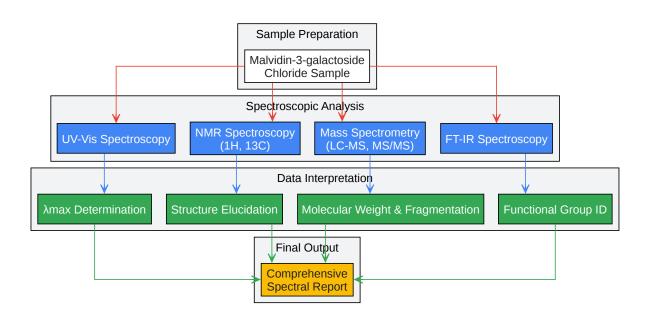
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
 amount of the dried sample with potassium bromide (KBr) powder and press it into a thin,
 transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the
 neat solid sample.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of **Malvidin-3-galactoside chloride**.





Click to download full resolution via product page

Caption: Workflow for the spectral analysis of Malvidin-3-galactoside chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Analysis of Malvidin-3-galactoside Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15565288#malvidin-3-galactoside-chloride-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com